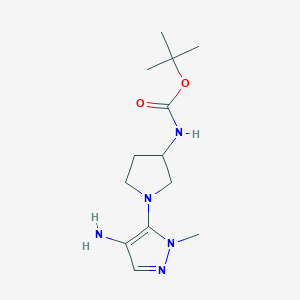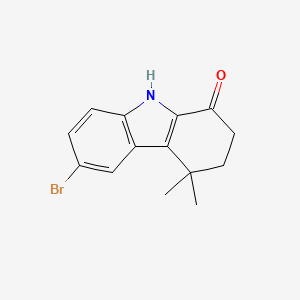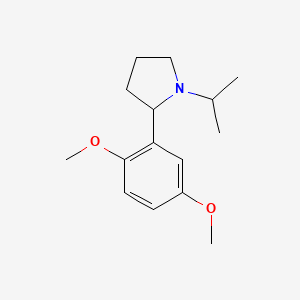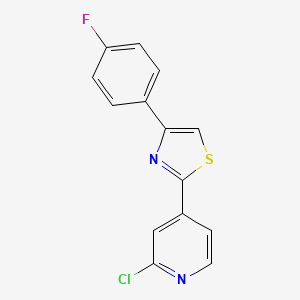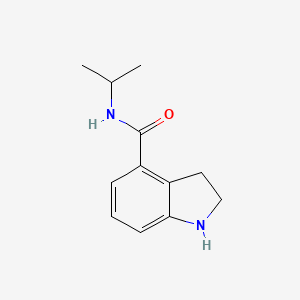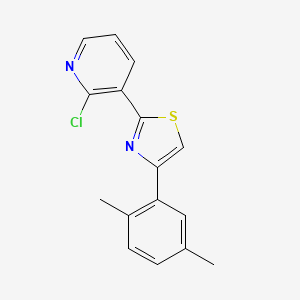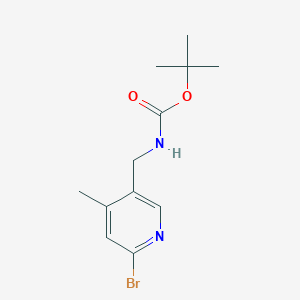
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-bromo-4-methylpyridin-3-yl)methylamine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate is used extensively in scientific research, particularly in:
Wirkmechanismus
The mechanism of action of tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, often enzymes or receptors, in biological systems. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is being used to synthesize .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate can be compared with similar compounds such as:
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo .
Eigenschaften
Molekularformel |
C12H17BrN2O2 |
|---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
tert-butyl N-[(6-bromo-4-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8-5-10(13)14-6-9(8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
XBIGWQPKITYFKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


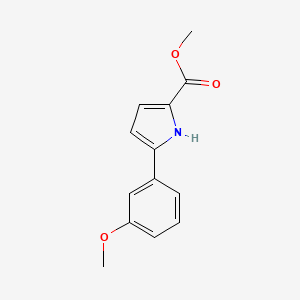
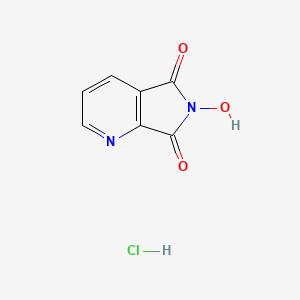
![Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15056772.png)
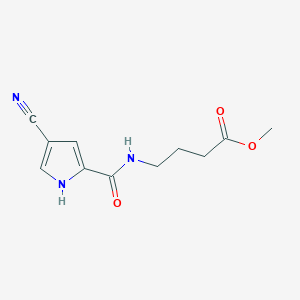
![2,4-Dibromo-1H-benzo[d]imidazole](/img/structure/B15056783.png)
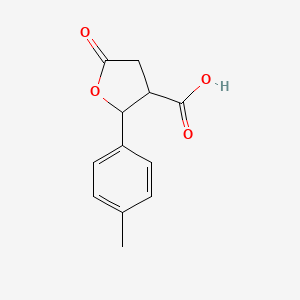
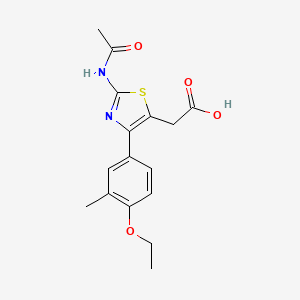
![2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15056802.png)
